2-(6-Methoxypyridin-3-yl)pyrimidine
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Overview
Description
2-(6-Methoxypyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of a methoxy group at the 6-position of the pyridine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses 2-chloro-5-bromopyrimidine and 6-methoxypyridin-3-ylboronic acid as starting materials. The reaction is catalyzed by palladium(II) chloride (PdCl₂) in the presence of a base such as sodium carbonate (Na₂CO₃) in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Coupling Reactions: The compound can be further functionalized through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium(II) Chloride (PdCl₂): Used as a catalyst in coupling reactions.
Sodium Carbonate (Na₂CO₃): Acts as a base in aqueous medium.
Aqueous Medium: Provides a suitable environment for the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives with potential biological activities .
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer activity.
Biological Studies: The compound is used in studies related to DNA and RNA interactions due to its structural similarity to nucleotides.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The methoxy group and the heterocyclic rings play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-pyridineboronic acid: Shares a similar pyridine structure with a methoxy group.
2,5-Disubstituted Pyrimidines: These compounds have similar structural features and are investigated for their biological activities.
Uniqueness
2-(6-Methoxypyridin-3-yl)pyrimidine is unique due to the specific positioning of the methoxy group and the combination of pyridine and pyrimidine rings. This structural arrangement contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C10H9N3O/c1-14-9-4-3-8(7-13-9)10-11-5-2-6-12-10/h2-7H,1H3 |
InChI Key |
ZCGOTWJKEDUBDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
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